molecular formula C21H19N5O B2530089 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide CAS No. 1396816-11-7

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide

Cat. No.: B2530089
CAS No.: 1396816-11-7
M. Wt: 357.417
InChI Key: IDERFWXGLPXXCG-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a pyrimidine core, a common feature in many pharmacologically active compounds, linked to both a 1H-pyrrole unit and a 1-naphthamide group. The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, found in numerous natural products and known for its ability to confer favorable physicochemical properties and biological activity . Compounds featuring a 2-(1H-pyrrol-1-yl)pyridine core have been investigated as potent antitumor agents, functioning by inhibiting tubulin polymerization at the colchicine binding site . This suggests that related structures, including this reagent, may hold significant value for researchers exploring new chemical probes and therapeutic candidates in oncology. The presence of the naphthamide moiety may further modulate the compound's properties, such as its binding affinity and selectivity towards specific biological targets. This reagent is provided as a high-purity material for research use only (RUO) and is intended for in vitro studies. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to investigate its potential mechanism of action, which may include interactions with enzymes or cellular receptors, and to evaluate its utility in specific assay systems.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(18-9-5-7-16-6-1-2-8-17(16)18)23-11-10-22-19-14-20(25-15-24-19)26-12-3-4-13-26/h1-9,12-15H,10-11H2,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDERFWXGLPXXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrimidine intermediate, which is then coupled with a pyrrole derivativeThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Compound D40 (E)-6-((4-(3-carbamoyl-4-styryl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-N,N-dimethylindoline-1-carboxamide

  • Structural Differences :
    • The pyrimidine core in D40 is substituted with a pyrazole-styryl-carbamoyl group, contrasting with the pyrrole and naphthamide substituents in the target compound.
    • D40 includes an indoline-carboxamide side chain, which may enhance solubility compared to the naphthamide group in the target molecule .
  • Functional Implications :
    • The styryl group in D40 could confer π-π stacking interactions in target binding, whereas the pyrrole in the target compound might favor hydrogen bonding or hydrophobic interactions.

N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide (CAS 941897-13-8)

  • Structural Differences: This compound features a pyrazolo[3,4-d]pyrimidine fused ring system, whereas the target compound has a simpler pyrimidine scaffold. The ethylthio and isobutylamino substituents in this analogue contrast with the pyrrole group in the target molecule .

Functional Group Replacements

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide (CAS 1428374-55-3)

  • Key Differences :
    • Replaces the 1-naphthamide group with a thiophene-2-sulfonamide moiety.
    • Molecular weight is significantly lower (349.4 g/mol), likely due to the absence of the bulky naphthalene ring .
  • Functional Impact: Sulfonamide groups are known for their electronegativity and hydrogen-bonding capacity, which may alter target selectivity compared to the naphthamide’s hydrophobic profile.

Research Implications and Limitations

The structural diversity among these compounds highlights the importance of substituent selection in drug design. For example:

  • The naphthamide group in the target compound and CAS 941897-13-8 may improve binding to hydrophobic pockets in target proteins.
  • Pyrrole vs. pyrazole substitutions (as in D40) could modulate electronic properties and steric effects, impacting inhibitor potency .

Limitations :

  • Absence of biological data (e.g., IC50, binding affinity) for the target compound restricts direct pharmacological comparisons.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrimidine ring, a pyrrole moiety, and an naphthamide structure, which may contribute to its interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Structural Features

The molecular structure of this compound can be summarized as follows:

Component Description
Pyrimidine Ring Contains nitrogen atoms, enhancing interaction with biological targets.
Pyrrole Moiety Known for its role in biological activities, particularly in anticancer properties.
Naphthamide Backbone Provides structural stability and may enhance binding affinity to target proteins.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising therapeutic potentials:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit significant anticancer effects by inhibiting key kinases involved in cell proliferation. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's structural components indicate potential anti-inflammatory properties. Similar compounds have been shown to inhibit nitric oxide production and modulate inflammatory pathways by affecting cytokine release .
  • Enzyme Inhibition : The presence of the pyrimidine and pyrrole rings suggests that this compound may interact with enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), critical players in inflammatory responses .

Case Study 1: Anticancer Mechanism

In a study focusing on similar pyrrole-based compounds, it was observed that they inhibited the proliferation of various cancer cell lines by targeting specific kinases. The mechanism involved the disruption of signaling pathways essential for tumor growth, leading to increased apoptosis rates.

Case Study 2: Anti-inflammatory Properties

Research on related compounds demonstrated their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This inhibition was linked to the suppression of iNOS and COX-2 expression, highlighting the potential of this compound in managing inflammatory diseases .

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AnticancerKinase inhibition leading to apoptosis
Anti-inflammatoryInhibition of NO production
Enzyme inhibitionModulation of COX and iNOS expression

Q & A

Q. Critical Parameters :

  • Temperature Control : Pyrimidine functionalization requires precise thermal conditions (e.g., 60–80°C for 12–24 hours) to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while methanol/water mixtures aid in crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (>95% purity) is essential for isolating the final product .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., pyrrole protons at δ 6.2–6.8 ppm; naphthamide carbonyl at δ 168–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+ ~428.18) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

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